molecular formula C20H28O3 B1162830 12(S)-HETE-19,20-alkyne

12(S)-HETE-19,20-alkyne

Cat. No. B1162830
M. Wt: 316.4
InChI Key: YNUPBNFKEDXDHP-LQWMCKPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12(S)-HETE is the predominant lipoxygenase product of mammalian platelets. It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix at 0.1 µM. 12(S)-HETE-19,20-alkyne is a form of 12(S)-HETE with an ω-terminal alkyne. The terminal alkyne group can be used in click chemistry linking reactions, to tag 12(S)-HETE with fluorescent or biotinylated labels for analysis of its metabolism and biological activity.

Scientific Research Applications

Supported Catalysts from Polymerizable Transition Metal Complexes

This area of research involves the synthesis and use of heterogeneous catalysts obtained by co-polymerization of metal-containing monomers. These catalysts have applications in hydrogenation, oxidation, and carbon-carbon bond-forming reactions. They are particularly noted for their use in the stereoselective epoxidation of hindered olefins and the synthesis of molecularly imprinted polymers for use as catalysts or catalyst supports (Mastrorilli & Nobile, 2004).

Catalytic Processes for Alkyne Transformation

Alkynes, including 12(S)-HETE-19,20-alkyne, are vital for generating various organic compounds. This research focuses on the transformation of alkynes to functional substances, emphasizing green chemistry principles. It includes processes like heterocoupling of terminal alkynes, selective hydrogenation, and functionalization by O-, P-, or S-containing molecules (Lei et al., 2017).

Enyne Metathesis

Enyne metathesis involves the bond reorganization of an alkene and an alkyne to produce a 1,3-diene. It has both intramolecular and intermolecular applications and bears mechanistic similarities to alkene metathesis. This process is used in various synthetic challenges, including those involving alkynes like 12(S)-HETE-19,20-alkyne (Diver & Giessert, 2004).

Hydroamination of Alkynes

This research discusses the hydroamination of alkyne substrates, a process significant in synthesizing nitrogen-containing compounds, especially in pharmaceutical and organic chemistry. It highlights the efficiency and environmental advantages of base-mediated hydroamination over metal-catalyzed methods (Patel et al., 2017).

Catalytic Nucleophilic Additions of Terminal Alkynes

The focus here is on developing synthetic methods that work under ambient conditions with benign solvents. It covers the catalytic and direct nucleophilic addition of terminal alkynes to unsaturated electrophiles, highlighting its efficiency and potential in various functional group tolerances (Li, 2010).

Dynamic Covalent Chemistry Approaches

This research explores dynamic covalent reactions in developing organic functional materials, including those involving alkynes. It discusses the use of alkyne metathesis, a dynamic covalent reaction that offers robust and linear acetylene linkages, in the assembly of functional molecular cages and polymers (Jin et al., 2014).

properties

Product Name

12(S)-HETE-19,20-alkyne

Molecular Formula

C20H28O3

Molecular Weight

316.4

InChI Key

YNUPBNFKEDXDHP-LQWMCKPYSA-N

Appearance

Assay:≥97%A solution in ethanol

synonyms

(S,5Z,8Z,10E,14Z)-12-Hydroxyicosa-5,8,10,14-tetraen-19-ynoic Acid

Origin of Product

United States

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